molecular formula C11H15NO2 B12795991 Nicotinic acid, pentyl ester CAS No. 49558-04-5

Nicotinic acid, pentyl ester

Cat. No.: B12795991
CAS No.: 49558-04-5
M. Wt: 193.24 g/mol
InChI Key: SYIRQWIOOCVBTC-UHFFFAOYSA-N
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Description

Overview of Nicotinic Acid Derivatives in Organic Chemistry

Nicotinic acid, or pyridine-3-carboxylic acid, is a heterocyclic compound that serves as a fundamental building block for a vast array of derivatives. lookchem.com These derivatives are characterized by the pyridine (B92270) nucleus with a substituent at the 3-position. researchgate.net In organic chemistry, the modification of the carboxylic acid group into esters, amides, or other functional groups leads to compounds with diverse applications.

Researchers have synthesized and evaluated numerous nicotinic acid derivatives for various purposes. For instance, certain derivatives have been investigated for their potential as anti-inflammatory, analgesic, and antioxidant agents. chemistryjournal.netnih.govresearchgate.net The effectiveness of these derivatives often depends on the nature of the substituent groups attached to the core nicotinic acid structure. chemistryjournal.net Studies have shown that modifications can influence the compound's biological activity, making them subjects of interest in medicinal chemistry for developing treatments for conditions such as hyperlipidemia, atherosclerosis, and even Alzheimer's disease. ontosight.airesearchgate.netchemistryjournal.net Furthermore, some derivatives have found applications in agriculture as pesticides and insecticides. researchgate.netchemistryjournal.net The synthesis of these varied derivatives often begins with the esterification of nicotinic acid, highlighting the role of esters as key intermediates. researchgate.net

Significance of Nicotinic Acid Pentyl Ester within Ester Chemistry

Within the field of ester chemistry, nicotinic acid, pentyl ester (also known as pentyl nicotinate) holds significance primarily as a chemical intermediate and a specific derivative of nicotinic acid. Alkyl esters of nicotinic acid are of considerable commercial importance because they can be readily converted into nicotinamide (B372718) (niacinamide), the anti-pellagra member of the vitamin B complex. google.com

The pentyl ester, specifically, is defined by its molecular structure, which consists of a nicotinic acid moiety linked to a pentyl group via an ester bond. ontosight.ai This structure imparts specific physicochemical properties. The addition of the five-carbon pentyl chain increases the compound's lipophilicity compared to nicotinic acid or its lower alkyl esters. This property, indicated by parameters like the octanol/water partition coefficient (logP), is a critical factor in chemical research, particularly in the design of molecules intended to interact with biological systems or to be used in non-aqueous environments. ontosight.aichemeo.com

Below is a table of selected physicochemical properties for this compound. chemeo.comnist.gov

PropertyValueSource
Molecular FormulaC11H15NO2NIST WebBook nist.gov
Molecular Weight193.24 g/molCheméo chemeo.com
Octanol/Water Partition Coefficient (logPoct/wat)2.429Cheméo chemeo.com
Water Solubility (log10WS in mol/l)-3.15Cheméo chemeo.com
McGowan's Characteristic Volume (McVol)159.510 ml/molCheméo chemeo.com
IUPAC Standard InChIKeySYIRQWIOOCVBTC-UHFFFAOYSA-NNIST WebBook nist.gov

Historical Context of Nicotinic Acid Ester Synthesis Methodologies

The synthesis of nicotinic acid esters is intrinsically linked to the production of nicotinic acid itself. Nicotinic acid was first synthesized in 1867 through the oxidation of nicotine (B1678760). wikipedia.org Early and conventional methods for producing nicotinic acid esters involved the direct esterification of nicotinic acid with an alcohol, such as pentyl alcohol, in the presence of an acid catalyst like sulfuric acid. google.com Another common approach involved first converting nicotinic acid to a more reactive intermediate, nicotinyl chloride hydrochloride, which was then reacted with the desired alcohol. google.com

A significant challenge in these direct esterification processes is the reversible nature of the reaction, where the formation of water as a byproduct can impede the reaction's progress toward the ester. google.com To achieve satisfactory yields, it was necessary to continuously remove the water from the reaction mixture to drive the equilibrium towards the product side. google.com

A notable advancement in the field was the development of non-catalytic processes. A 1957 patent described a method for producing high-quality nicotinic acid esters without a mineral acid catalyst, thus avoiding the formation of extraneous mineral acid residues in the final product. google.com This made the subsequent conversion of the ester to niacinamide more efficient and economical. google.com

The industrial-scale production of nicotinic acid, the precursor for its esters, has also evolved significantly. Historical methods often used strong, stoichiometric oxidizing agents. nih.gov Modern industrial synthesis predominantly relies on the oxidation of more readily available pyridine derivatives, such as 3-methylpyridine (B133936) (3-picoline) or 5-ethyl-2-methylpyridine. lookchem.comnih.govresearchgate.net For example, the ammoxidation of 3-picoline to produce nicotinonitrile, followed by hydrolysis, is an efficient route to nicotinic acid. lookchem.comnih.gov These large-scale methods ensure a steady supply of the starting material required for the synthesis of its various esters, including pentyl nicotinate (B505614).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49558-04-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

pentyl pyridine-3-carboxylate

InChI

InChI=1S/C11H15NO2/c1-2-3-4-8-14-11(13)10-6-5-7-12-9-10/h5-7,9H,2-4,8H2,1H3

InChI Key

SYIRQWIOOCVBTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CN=CC=C1

Origin of Product

United States

Synthetic Methodologies for Nicotinic Acid Pentyl Ester and Analogous Esters

Conventional Esterification Strategies

Conventional methods for synthesizing nicotinic acid esters have been well-established for decades. These strategies typically involve direct reactions between the carboxylic acid and an alcohol, often facilitated by catalysts or by activating the carboxylic acid group.

Direct Esterification with Carboxylic Acids and Alcohols

Direct esterification, also known as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol to form an ester and water. google.com In the context of nicotinic acid pentyl ester, this involves reacting nicotinic acid directly with a monohydroxy aliphatic alcohol like 1-pentanol. google.com

This reaction is a reversible equilibrium. google.com To drive the reaction towards the formation of the ester product and achieve high yields, it is crucial to continuously remove the water formed as a by-product. google.com One patented method describes a non-catalytic process where nicotinic acid is heated with a water-immiscible alcohol, such as 1-pentanol, at the reflux temperature of the reaction mixture (between 135°C and 200°C). google.com The continuous removal of water from the reaction zone is essential to counteract the equilibrium and ensure the reaction proceeds to completion. google.com

Table 1: Conditions for Direct Esterification of Nicotinic Acid

Reactants Alcohol Type Temperature Key Condition

Acid-Catalyzed Esterification Approaches (e.g., Sulfuric Acid Catalysis)

The rate of direct esterification can be significantly increased by the presence of a strong acid catalyst. Sulfuric acid is a commonly employed catalyst for this purpose. google.comgoogle.comresearchgate.net The acid protonates the carbonyl oxygen of the nicotinic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

For example, the synthesis of ethyl nicotinate (B505614) is achieved by reacting nicotinic acid with ethyl alcohol in the presence of sulfuric acid as a catalyst. environmentclearance.nic.in Similarly, methyl nicotinate is synthesized by reacting nicotinic acid with methanol (B129727) using a catalytic amount of concentrated sulfuric acid. researchgate.netscholarsresearchlibrary.com This approach is a classical and widely used method for producing various nicotinic acid esters. google.com

Acylation Reactions for Ester Formation

Acylation provides an alternative route to ester formation by activating the carboxylic acid. This typically involves converting nicotinic acid into a more reactive derivative, such as an acyl chloride, which then readily reacts with an alcohol.

One common method is to react nicotinic acid with thionyl chloride (SOCl₂) to form nicotinoyl chloride hydrochloride. google.comnih.gov This acid chloride is a highly reactive acylating agent. It can then be reacted with an alcohol, like pentanol (B124592), in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid generated during the reaction. nih.govbelnauka.bygoogle.com This method is effective for synthesizing a variety of functionally substituted esters of nicotinic acid. belnauka.by

While effective, acylation with acid chlorides can be problematic. The acid chloride hydrochlorides are often sparingly soluble in inert solvents, and the reaction can be complicated by salt formation, especially when reacting with polyamines. nih.gov

Table 2: Comparison of Acylation Reagents for Ester Synthesis

Acylating Agent Reactants Base Solvent Temperature
Nicotinoyl chloride hydrochloride Alcohol/Phenol Triethylamine THF Room Temperature
Nicotinoyl chloride hydrochloride Alcohol Pyridine Methylene chloride 0°C to 120°C

Note: DCC refers to 1,3-dicyclohexylcarbodiimide. google.com

Microwave-Assisted Esterification Techniques

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, including esterification. Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and purer products compared to conventional heating methods. atiner.grmdpi.com

Green Chemistry Principles in Nicotinic Acid Ester Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to design processes that are more environmentally friendly, safer, and more efficient.

Development of Environmentally Benign Synthesis Routes

The development of green synthetic routes for nicotinic acid and its derivatives is driven by the need to reduce waste, avoid hazardous materials, and improve energy efficiency. nih.govacs.orgmsu.edu Traditional methods often involve harsh reagents and produce significant waste. nih.govresearchgate.net

Key principles of green chemistry applicable to nicotinic acid ester synthesis include:

Waste Prevention: Designing syntheses to produce minimal waste. acs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Using and generating substances with little to no toxicity. acs.org

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances like solvents. acs.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. acs.orgmsu.edu

Use of Catalysts: Employing catalytic reagents in small amounts over stoichiometric reagents. msu.edu

In this vein, research has focused on developing biocatalyst-mediated, eco-friendly synthesis methods. frontiersin.org Enzymatic processes, for example, can offer high conversion rates under mild reaction conditions, reducing the high energy consumption associated with conventional methods. frontiersin.org The use of greener solvents, such as Cyrene™, is also being explored as a substitute for conventional polar aprotic solvents like DMF and DMSO, which are known for their toxicity. researchgate.net

Implementation of Mild Reaction Conditions and Simplified Processes

The synthesis of nicotinic acid esters, including pentyl nicotinate, has traditionally involved harsh reaction conditions. However, recent advancements have focused on developing milder and more simplified processes to reduce energy consumption and minimize the formation of byproducts.

Biocatalyst-mediated synthesis of nicotinic acid and its derivatives represents a significant advancement in achieving mild reaction conditions. Enzymatic processes operate at lower temperatures and pressures compared to conventional chemical methods, leading to high conversion rates and selectivity. frontiersin.org For instance, the enzymatic hydrolysis of 3-cyanopyridine (B1664610) to nicotinic acid can be achieved under ambient conditions, offering a green alternative to traditional high-temperature, high-pressure chemical routes. nih.gov

In non-catalytic approaches, esters of nicotinic acid can be prepared by reacting the acid with a water-immiscible alcohol with a boiling point above 135°C at elevated temperatures. This method avoids the use of extraneous catalysts, simplifying the purification process as it eliminates the need to remove mineral acid residues. google.com While elevated temperatures are required, the process is simplified and can produce high-quality esters suitable for further conversion. google.com

Furthermore, the use of task-specific ionic liquids (TSILs) as both solvent and catalyst can lead to milder reaction conditions. For example, Brønsted-acidic TSILs have demonstrated good catalytic activity in the esterification of carboxylic acids with various alcohols under relatively mild temperatures. acs.org The reaction of nicotinic acid with pentyl alcohol in the presence of such a catalyst could proceed efficiently without the need for strong, corrosive mineral acids.

Reaction TypeCatalyst/MethodTemperatureKey Advantages
Enzymatic SynthesisWhole-cell nitrilase40°CMild conditions, high productivity, environmentally friendly
Non-catalytic EsterificationHigh-boiling alcohol>135°CNo catalyst required, simplified purification
Ionic Liquid CatalysisBrønsted-acidic TSILsRoom Temperature to 110°CReusable catalyst, mild conditions, often no organic solvent needed

Principles of Atom Economy and Waste Reduction in Ester Production

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. acs.org Traditional chemical synthesis routes for nicotinic acid have been shown to have a low atom economy, with some processes having an atom economy as low as 25%, generating significant waste. frontiersin.org

The direct esterification of nicotinic acid with pentyl alcohol is an example of a reaction with high atom economy, as the only byproduct is water. The theoretical atom economy for this reaction is high, as all the atoms from the nicotinic acid and pentyl alcohol (except for those that form water) are incorporated into the final pentyl nicotinate product.

Waste reduction in ester production is closely linked to atom economy and the choice of synthetic route. The use of recyclable catalysts, such as heterogeneous catalysts and ionic liquids, minimizes waste by allowing the catalyst to be reused multiple times. acs.orgbohrium.com Additionally, processes that avoid the use of protecting groups or auxiliary reagents contribute to higher atom economy and less waste generation. quora.com

Sonochemical Activation in Esterification Reactions

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating reaction rates and improving yields in esterification processes. organic-chemistry.org The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can enhance chemical reactivity. nih.gov

Ultrasound irradiation can be effectively used for the esterification of various carboxylic acids. tandfonline.com For instance, a sonochemical method for the methyl esterification of carboxylic acids using a polymer-supported triphenylphosphine (B44618) catalyst has been shown to be rapid and efficient, with reactions completing in as little as 10-20 minutes. organic-chemistry.org This approach is compatible with a variety of functional groups and avoids the need for pre-activation of the carboxylic acid. organic-chemistry.org

Catalytic Approaches in Nicotinic Acid Ester Synthesis

The use of catalysts is central to the efficient synthesis of nicotinic acid esters. Both homogeneous and heterogeneous catalytic systems have been extensively explored to improve reaction rates, yields, and selectivity.

Application of Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, have been traditionally used for the esterification of nicotinic acid. Strong mineral acids such as sulfuric acid and p-toluenesulfonic acid are common homogeneous catalysts for Fischer-Speier esterification. google.comorientjchem.org These catalysts work by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

While effective in promoting the reaction, the use of homogeneous mineral acids presents several drawbacks, including difficulties in catalyst separation from the product mixture, corrosion of equipment, and the generation of acidic waste streams that require neutralization. mdpi.com

Exploration of Heterogeneous and Recyclable Catalysis (e.g., Acidic Ionic Liquids, Polymeric Resins, Zeolites)

To overcome the limitations of homogeneous catalysis, significant research has been directed towards the development of heterogeneous and recyclable catalysts. These catalysts exist in a different phase from the reactants, allowing for easy separation and reuse, which is both economically and environmentally advantageous.

Acidic Ionic Liquids: Brønsted acidic ionic liquids (AILs) have emerged as highly effective and reusable catalysts for esterification reactions. researchgate.net These AILs can act as both the catalyst and the solvent, and their properties can be tuned by modifying their cationic and anionic components. acs.orgfrontiersin.org For example, dicationic ionic liquids have been successfully used for the esterification of organic acids at room temperature. acs.org The use of AILs often leads to a biphasic system where the ester product can be easily separated by decantation, and the ionic liquid can be recovered and reused after the removal of water. bohrium.com

Polymeric Resins: Polymer-supported catalysts, such as acidic ion-exchange resins, offer another viable heterogeneous catalytic system for esterification. These resins contain sulfonic acid groups that provide the necessary acidity to catalyze the reaction. They are easily filtered from the reaction mixture and can be regenerated and reused. Polymer-supported triphenylphosphine has also been utilized as a catalyst in sonochemical esterification, demonstrating the versatility of polymeric resins in different synthetic methodologies. organic-chemistry.org

Zeolites: Zeolites are crystalline aluminosilicates with a well-defined porous structure and acidic properties, making them excellent heterogeneous catalysts for a variety of organic transformations, including esterification. mdpi.comconicet.gov.ar The shape-selective nature of zeolites can also influence the product distribution. Various types of zeolites, such as H-Y and ZSM-5, have been employed as solid acid catalysts for the synthesis of esters under mild conditions. researchgate.net The catalytic activity of zeolites can be tuned by modifying their Si/Al ratio and by incorporating different metal ions. researchgate.net For instance, Cu-based zeolite catalysts have been shown to be effective in the synthesis of niacin under mild conditions. oaepublish.com

Catalyst TypeExamplesKey Features
Acidic Ionic Liquids [NMP]⁺CH₃SO₃⁻, C₆(mim)₂-HSO₄Reusable, can act as both solvent and catalyst, easy product separation
Polymeric Resins Acidic ion-exchange resins, Polymer-supported triphenylphosphineEasy to separate, regenerable, suitable for various reaction conditions
Zeolites H-Y, ZSM-5, Cu-based 13X zeoliteHigh thermal stability, shape selectivity, tunable acidity, reusable

Metal-Catalyzed Transformations for Ester Synthesis or Modification (e.g., Cobalt-Catalyzed Ester Reductions)

Metal catalysts play a crucial role in both the synthesis and subsequent modification of nicotinic acid esters. While direct metal-catalyzed esterification is less common than acid catalysis, metal catalysts are pivotal in transformations of the ester group.

A significant area of research involves the cobalt-catalyzed reduction of esters. nih.gov Well-defined cobalt catalysts can be used for the reduction of aryl carboxylates to their corresponding methyl or allyl arenes. scitechseries.com This transformation is valuable for modifying the ester functionality into other useful chemical groups. For instance, a catalytic system of cobalt(II) chloride and diisopropylamine (B44863) in combination with sodium borohydride (B1222165) has shown excellent activity in the chemoselective reduction of various carboxylic esters to their corresponding alcohols under mild conditions. organic-chemistry.org

Furthermore, cobalt(II) salts combined with a reducing agent can selectively reduce esters to either aldehydes or alcohols through hydrosilylation. rsc.org These metal-catalyzed reductions provide synthetic routes to a variety of compounds starting from nicotinic acid esters, expanding their utility as chemical intermediates.

Reaction Mechanisms and Chemical Transformations of Nicotinic Acid Esters

Esterification Mechanisms via Nucleophilic Acyl Substitution

The mechanism proceeds through several key steps: masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.combyjus.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of nicotinic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of pentanol (B124592) attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.combyjus.com

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts one of the hydroxyl groups into a good leaving group (water). masterorganicchemistry.comlibretexts.org

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule. masterorganicchemistry.combyjus.com

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, nicotinic acid, pentyl ester, and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org

To drive the equilibrium towards the formation of the ester, the alcohol is often used in excess, or the water produced during the reaction is removed. masterorganicchemistry.comgoogle.com

Table 1: Key Steps in the Fischer Esterification of Nicotinic Acid with Pentanol

StepDescription
1Protonation of the carbonyl oxygen of nicotinic acid by an acid catalyst.
2Nucleophilic attack by the hydroxyl group of pentanol on the activated carbonyl carbon.
3Formation of a tetrahedral intermediate.
4Proton transfer to create a good leaving group (water).
5Elimination of a water molecule to reform the carbonyl group.
6Deprotonation to yield this compound.

Ester Hydrolysis Mechanisms (Saponification Pathways)

The hydrolysis of this compound, the reverse of esterification, can be catalyzed by either acid or base. Base-catalyzed hydrolysis is known as saponification and is an irreversible process that results in the formation of a carboxylate salt and an alcohol. youtube.comorganicchemistrytutor.comlibretexts.org

The saponification of this compound with a strong base, such as sodium hydroxide (B78521) (NaOH), follows a nucleophilic acyl substitution mechanism: youtube.comorganicchemistrytutor.com

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. organicchemistrytutor.com This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.comorganicchemistrytutor.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the pentoxide ion (CH₃(CH₂)₄O⁻) as the leaving group. youtube.com

Acid-catalyzed hydrolysis, on the other hand, is the microscopic reverse of Fischer esterification and is an equilibrium process. masterorganicchemistry.comyoutube.com

Table 2: Comparison of Acid-Catalyzed and Base-Catalyzed Hydrolysis of this compound

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Strong acid (e.g., H₂SO₄)Strong base (e.g., NaOH)
Reversibility ReversibleIrreversible
Products Nicotinic acid and pentanolSodium nicotinate (B505614) and pentanol
Key Step Protonation of the carbonyl oxygenNucleophilic attack by hydroxide ion

Ester Reduction Mechanisms to Corresponding Alcohols or Alkanes

This compound can be reduced to the corresponding primary alcohol, (pyridin-3-yl)methanol, using strong reducing agents. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is a powerful reagent commonly employed for this transformation. masterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters unless specific activating conditions are used. libretexts.orgscholarsresearchlibrary.com

The mechanism for the reduction of this compound with LiAlH₄ involves the following steps: chemistrysteps.comchemistrysteps.comyoutube.com

First Hydride Addition: A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile and attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. chemistrysteps.comyoutube.com

Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the pentoxide group is eliminated as a leaving group, forming an aldehyde intermediate (3-pyridinecarboxaldehyde). chemistrysteps.comchemistrysteps.com

Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by another hydride ion from a second molecule of LiAlH₄. chemistrysteps.comchemistrysteps.com This forms an alkoxide intermediate.

Protonation: An acidic workup (e.g., with water or dilute acid) is required to protonate the alkoxide intermediate, yielding the final product, (pyridin-3-yl)methanol. chemistrysteps.comyoutube.com

Complete reduction of the ester functional group to an alkane is a more challenging transformation and typically requires harsher conditions or different catalytic systems, such as catalytic hydrogenation under high pressure and temperature, or multi-step procedures. chemrxiv.org

Redox and Non-Redox Reaction Pathways of Nicotinic Acid Esters

The chemical transformations of nicotinic acid esters can be categorized as either redox or non-redox reactions.

Non-Redox Reactions:

Transesterification: This reaction involves the conversion of one ester into another by reacting with an alcohol in the presence of an acid or base catalyst. It is another example of a non-redox nucleophilic acyl substitution. google.com

Redox Reactions:

Reduction to Alcohols: As described in the previous section, the reduction of the ester to a primary alcohol is a redox reaction. The carbonyl carbon is reduced as it gains bonds to hydrogen.

Reactions involving the Pyridine (B92270) Ring: The pyridine ring of nicotinic acid is an electron-deficient aromatic system. While the ester group itself is the primary site of many reactions, the pyridine ring can also participate in redox processes. For instance, the pyridine ring can be reduced under certain catalytic hydrogenation conditions. Conversely, oxidation of the pyridine ring is generally difficult due to its electron-deficient nature. Nicotinic acid itself is a precursor for the biosynthesis of NAD+ and NADP+, which are key players in cellular redox reactions. oup.com

Derivatization Chemistry of Nicotinic Acid Esters as Building Blocks

Nicotinic acid esters, including the pentyl ester, serve as valuable building blocks in organic synthesis for the construction of more complex molecules. nih.gov The ester functionality can be readily converted into other functional groups, and the pyridine ring offers sites for further modification.

Amide Formation: this compound can react with ammonia (B1221849) or primary and secondary amines to form nicotinamide (B372718) and its N-substituted derivatives, respectively. This reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism similar to hydrolysis.

Claisen Condensation: In the presence of a strong base, nicotinic acid esters can undergo Claisen condensation with other esters or ketones that have α-hydrogens. This reaction forms a β-keto ester, creating a new carbon-carbon bond and providing a route to more complex heterocyclic structures. stackexchange.com

Grignard Reactions: The reaction of this compound with two equivalents of a Grignard reagent (R-MgX) leads to the formation of a tertiary alcohol. The first equivalent adds to the carbonyl group, and the pentoxide is eliminated. The resulting ketone then reacts with a second equivalent of the Grignard reagent. chemistrysteps.com

Synthesis of Heterocycles: Nicotinic acid derivatives are precursors in the synthesis of various bioactive heterocyclic compounds. For example, they can be used to synthesize substituted nicotine (B1678760) analogs. stackexchange.com

Advanced Spectroscopic and Chromatographic Characterization of Nicotinic Acid Pentyl Ester

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in nicotinic acid, pentyl ester. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. The key functional groups—the pyridine (B92270) ring, the ester linkage, and the pentyl alkyl chain—give rise to a series of distinct peaks.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3100-3000 Medium-Weak Aromatic C-H Stretch (Pyridine)
~2960-2850 Medium-Strong Aliphatic C-H Stretch (Pentyl)
~1725 Strong Ester C=O Stretch
~1590 Medium C=C/C=N Ring Stretch (Pyridine)
~1470-1450 Medium CH₂ Bending (Pentyl)
~1375 Medium-Weak CH₃ Bending (Pentyl)
~1300-1250 Strong Asymmetric C-O-C Stretch (Ester)
~1100 Strong Symmetric C-O-C Stretch (Ester)

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the most characteristic Raman signal is the symmetric "ring breathing" mode of the pyridine ring, which produces a strong, sharp peak around 1030 cm⁻¹. Aromatic C=C stretching vibrations also give rise to distinct bands in the 1580-1610 cm⁻¹ region. While the ester carbonyl (C=O) stretch is visible, it is typically weaker in Raman spectra compared to FT-IR. The aliphatic C-H stretching and bending modes of the pentyl chain are also observable.

Table 2: Predicted Raman Spectral Data for this compound

Raman Shift (cm⁻¹) Intensity Vibrational Mode
~3070 Medium Aromatic C-H Stretch (Pyridine)
~2930 Strong Symmetric CH₂ Stretch (Pentyl)
~1600 Medium C=C Ring Stretch (Pyridine)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum, four distinct signals are expected for the protons on the pyridine ring, typically appearing in the downfield region (δ 7.0–9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom and the aromatic ring current. The proton at the C-2 position is expected to be the most deshielded. The protons of the pentyl ester group appear in the upfield region. The methylene protons adjacent to the ester oxygen (-OCH₂-) are deshielded and expected around δ 4.3 ppm as a triplet. The other methylene groups of the pentyl chain will appear as multiplets between δ 1.3 and 1.8 ppm, while the terminal methyl group will be a triplet around δ 0.9 ppm.

The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The ester carbonyl carbon is highly deshielded, appearing around δ 165 ppm. The carbons of the pyridine ring resonate between δ 120 and 155 ppm. The carbon of the methylene group attached to the ester oxygen (-OCH₂-) is found around δ 65 ppm, with the remaining alkyl carbons appearing in the upfield region from δ 14 to 30 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~9.2 Doublet 1H H-2 (Pyridine)
~8.8 Doublet of Doublets 1H H-6 (Pyridine)
~8.3 Doublet of Triplets 1H H-4 (Pyridine)
~7.4 Doublet of Doublets 1H H-5 (Pyridine)
~4.3 Triplet 2H -OCH₂-
~1.7 Multiplet 2H -OCH₂CH₂-
~1.4 Multiplet 4H -(CH₂)₂-CH₃

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., Electron Ionization MS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₅NO₂), the molecular weight is 193.24 g/mol nist.gov. In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 193.

The fragmentation pattern provides valuable structural clues. A common fragmentation pathway for esters is the McLafferty rearrangement, which for pentyl nicotinate (B505614) would result in the loss of pentene (C₅H₁₀, 70 Da) and the formation of a nicotinic acid radical cation at m/z 123. Another key fragmentation is the cleavage of the C-O bond of the ester, leading to the formation of the nicotinoyl cation at m/z 106. Loss of the entire pentoxy group (-OC₅H₁₁) would also generate this ion. Further fragmentation of the pentyl chain can produce ions at m/z 71 (C₅H₁₁⁺) and subsequent losses of alkene fragments.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Ion
193 [M]⁺ (Molecular Ion)
123 [M - C₅H₁₀]⁺ (McLafferty Rearrangement)
106 [Pyridine-C=O]⁺ (Nicotinoyl cation)
78 [Pyridine]⁺
71 [C₅H₁₁]⁺ (Pentyl cation)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the nicotinoyl system, which contains π electrons in the aromatic ring and non-bonding (n) electrons on the nitrogen and oxygen atoms. The spectrum is expected to show two main absorption bands. A strong absorption band around 210-220 nm corresponds to the π → π* transition within the conjugated pyridine ring. A weaker absorption band, characteristic of the carbonyl group and the nitrogen heteroatom, is expected around 260-270 nm, corresponding to an n → π* transition. The saturated pentyl chain acts as an auxochrome and does not significantly influence the position of these absorption maxima.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Due to its volatility, gas chromatography is a highly suitable technique for the analysis of pentyl nicotinate. Data for this compound is available in the NIST (National Institute of Standards and Technology) database nist.gov. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can be used to determine the purity of a sample with high accuracy. The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the purity assessment of nicotinic acid esters. A reversed-phase HPLC method, using a C18 stationary phase column, would be effective. The mobile phase would typically consist of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent such as acetonitrile or methanol (B129727). Detection is commonly achieved using a UV detector set to the λmax of the compound (~260 nm). This method allows for the separation of pentyl nicotinate from non-volatile impurities, starting materials (nicotinic acid), and potential byproducts.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The ester's volatility allows it to be vaporized and transported through a chromatographic column by an inert carrier gas. Separation is achieved based on the differential partitioning of the analyte between the mobile gas phase and a stationary phase coated on the column.

While specific GC methods for this compound are not extensively documented in publicly available literature, methodologies for related nicotinic acid esters and similar compounds provide a strong basis for establishing analytical conditions. For instance, the analysis of methyl isonicotinate, an isomer ester, utilizes a DB-5 column, which is a common (5%-phenyl)-methylpolysiloxane stationary phase suitable for a wide range of analytes. asianpubs.org A flame ionization detector (FID) is typically employed for its sensitivity to organic compounds.

A hypothetical GC method for this compound would likely involve an oven temperature program starting at a moderate temperature and ramping up to ensure the elution of the ester while separating it from more volatile impurities. The injector and detector temperatures would be set sufficiently high to ensure efficient vaporization and prevent condensation.

Table 1: Representative Gas Chromatography (GC) Conditions for Analysis of Nicotinic Acid Esters

ParameterCondition
Instrument Gas Chromatograph with FID
Column DB-5, 30 m x 0.53 mm ID, 2.65 µm film thickness
Carrier Gas Nitrogen or Helium mdpi.com
Injector Temperature 230°C - 280°C
Detector Temperature 250°C - 300°C
Oven Program Initial 100°C, ramp at 10°C/min to 270°C, hold for 5 min
Injection Volume 1 µL

Note: This table is a composite based on methods for related compounds such as methyl isonicotinate and nicotinamide (B372718), as direct data for pentyl nicotinate is not specified in the searched sources. asianpubs.orgjfda-online.com

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of a broad range of compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most probable mode of analysis due to the molecule's moderate polarity. In RP-HPLC, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase.

The chromatographic retention of this compound in RP-HPLC is governed by its hydrophobic interactions with the stationary phase. The longer pentyl chain, compared to shorter esters like ethyl nicotinate, will result in stronger retention and thus a longer retention time under identical conditions. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol, often with a buffer to control the pH and ensure the consistent ionization state of the pyridine ring's nitrogen atom. sielc.comresearchgate.netrjptonline.org

For example, a method for the simultaneous analysis of nicotinic acid and the related ethyl nicotinate employed a mixed-mode column with a gradient mobile phase of water, acetonitrile, and a sulfuric acid buffer, with UV detection at 250 nm. sielc.com In another instance, the analysis of myristyl nicotinate, a much more nonpolar long-chain ester, was achieved using reversed-phase HPLC, highlighting the technique's applicability across a range of alkyl nicotinates. nih.gov

Table 2: Illustrative HPLC Parameters for Nicotinic Acid Derivatives

ParameterCondition for Ethyl Nicotinate AnalysisCondition for Nicotinic Acid Analysis
Column Primesep 100 (mixed-mode)Phenomenex® C18, 5 µm, 250 mm X 4.6 mm
Mobile Phase Gradient of Water, Acetonitrile (MeCN), and H₂SO₄ bufferAcetonitrile and 50mM KH₂PO₄ buffer (68:32, v/v), pH 4.5
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 250 nmUV at 247 nm

Note: This table presents data from methods developed for related compounds to illustrate potential conditions for this compound. sielc.comresearchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique invaluable for monitoring the progress of chemical reactions, assessing compound purity, and determining appropriate solvent systems for column chromatography. For the synthesis of this compound, TLC can be used to track the consumption of the nicotinic acid starting material and the formation of the ester product.

The separation on a TLC plate is based on the principle of adsorption. A stationary phase, typically silica (B1680970) gel, is coated on a plate. The sample is spotted on the plate, which is then placed in a chamber with a solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and compounds separate based on their differential affinity for the stationary and mobile phases.

In the case of this compound, the ester is significantly less polar than the parent nicotinic acid. Therefore, it will have a weaker interaction with the polar silica gel stationary phase and will travel further up the plate, resulting in a higher Retention Factor (Rf) value. A study on the chemical stability of various nicotinic acid esters (methyl, ethyl, isopropyl, butyl, and hexyl nicotinate) on silica gel 60 F254 plates utilized a mobile phase of acetone and n-hexane. researchgate.net This type of solvent system would be suitable for analyzing this compound, allowing for clear separation from the more polar nicotinic acid. Visualization can be achieved under UV light (at 254 nm), as the pyridine ring is UV-active. nih.gov

Table 3: TLC Parameters for the Separation of Nicotinic Acid and its Esters

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase Acetone + n-hexane (e.g., in varying volume proportions such as 60% acetone in n-hexane) akjournals.com
Visualization UV light (254 nm)
Observation Nicotinic acid (starting material) will have a low Rf value. This compound (product) will have a significantly higher Rf value.

Note: The Rf value is dependent on the exact composition of the mobile phase and other experimental conditions. This table is based on methodologies for similar nicotinic acid esters. researchgate.netakjournals.com

Computational Chemistry and Theoretical Investigations of Nicotinic Acid Pentyl Ester

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. For a compound like nicotinic acid, pentyl ester, these calculations can predict a wide range of characteristics without the need for empirical measurements. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are central to these theoretical explorations.

The electronic structure of a molecule dictates its chemical and physical properties. Ab initio and Density Functional Theory (DFT) are two primary classes of quantum chemical methods used to study electronic structure.

Ab initio methods , derived from the Latin for "from the beginning," solve the Schrödinger equation without using experimental data beyond fundamental physical constants. nih.govyoutube.com These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide a rigorous approach to determining molecular properties. nih.govmdpi.com The accuracy of ab initio calculations typically increases with the complexity of the method and the size of the basis set used, but at a significant computational cost. nih.gov

Density Functional Theory (DFT) has become a highly popular method due to its favorable balance of accuracy and computational efficiency. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy based on the electron density. mdpi.com The choice of the exchange-correlation functional, which approximates the quantum mechanical effects, is crucial. Hybrid functionals like B3LYP, which combine exact exchange from Hartree-Fock theory with DFT exchange and correlation, are widely used for organic molecules and have shown success in predicting the properties of related compounds like nicotinic acid derivatives. nih.govnih.govjocpr.com For instance, studies on 6-methylnicotinic acid and other heterocyclic compounds have successfully employed the B3LYP functional with basis sets like 6-311+G(d,p) or 6-311++G(d,p) to analyze their structure and properties. jocpr.comnih.gov

These computational approaches allow for a detailed understanding of the distribution of electrons within the this compound molecule, providing insights into its bonding and reactivity.

A molecule's geometry—the spatial arrangement of its atoms—is fundamental to its behavior. Computational methods can predict the most stable three-dimensional structure by finding the minimum energy on the potential energy surface (PES). researchgate.net

The process of geometry optimization systematically alters the positions of the atoms until the lowest energy conformation is found. jocpr.com For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. While specific experimental data for the pentyl ester is not available, calculations on the parent nicotinic acid using the B3LYP/cc-pVTZ method have shown excellent agreement with solid-state structural data, providing confidence in the method's predictive power for its derivatives. nih.gov

Below is a table illustrating the kind of data obtained from a geometry optimization, using computationally derived parameters for the parent nicotinic acid as an example.

ParameterBond/AngleTheoretical Value (B3LYP/cc-pVTZ)
Bond LengthN1-C21.338 Å
C2-C31.391 Å
C3-C71.499 Å
C7=O81.215 Å
C7-O91.365 Å
Bond AngleC6-N1-C2117.4°
N1-C2-C3123.8°
C2-C3-C7119.8°
O8=C7-O9124.6°
Data based on calculations for nicotinic acid, presented for illustrative purposes. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. Quantum chemical calculations are highly effective at predicting these vibrational frequencies. researchgate.net

After geometry optimization finds the minimum energy structure, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to atomic positions. The results yield a set of normal vibrational modes and their corresponding frequencies. jocpr.com For the predicted frequencies to align well with experimental spectra, they are often multiplied by a scaling factor to account for systematic errors in the computational method and the neglect of anharmonicity. jocpr.com For calculations using the B3LYP functional, scaling factors are typically around 0.96-0.97. jocpr.com

For this compound, these calculations would predict characteristic frequencies for the C=O stretch of the ester, the C-O stretches, the vibrations of the pyridine (B92270) ring, and the various C-H bending and stretching modes of the pentyl group. This theoretical spectrum can aid in the interpretation of experimental IR and Raman data. nih.gov

The table below presents examples of calculated vibrational frequencies for key functional groups in a related molecule, 6-methylnicotinic acid, to illustrate the expected output.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
O-H StretchCarboxylic Acid3580
C-H StretchPyridine Ring3080 - 3120
C=O StretchCarbonyl1750
C=C, C=N StretchPyridine Ring1600 - 1450
C-O StretchEster Linkage1250 - 1300
Data based on calculations for 6-methylnicotinic acid, presented for illustrative purposes. jocpr.com

The Molecular Electrostatic Potential (MEP), also referred to as the Electrostatic Potential (ESP), is a valuable tool for understanding and predicting the reactive behavior of molecules. mdpi.comias.ac.in It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution within a molecule. researchgate.net

The MEP is calculated from the molecule's electron density and the positions of its nuclei. ias.ac.in The resulting map is typically color-coded:

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs on electronegative atoms.

Blue regions represent areas of positive electrostatic "potential", which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.

Green and yellow regions correspond to areas of near-zero or intermediate potential.

For this compound, an MEP analysis would be expected to show significant negative potential (red) around the carbonyl oxygen of the ester group and the nitrogen atom of the pyridine ring, identifying them as primary sites for electrophilic interaction or hydrogen bonding. jocpr.comcornell.edu Conversely, positive potential (blue) would be expected on the hydrogen atoms of the pyridine ring, indicating their susceptibility to nucleophilic attack. This analysis provides a powerful, qualitative prediction of intermolecular interactions and chemical reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. Its energy is related to the ionization potential of the molecule.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is easily polarizable and has high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netajchem-a.com A large gap implies high stability and low reactivity. researchgate.net The HOMO-LUMO gap is also used to predict the electronic absorption spectra of a molecule, as the lowest energy electronic transition is often the HOMO-to-LUMO transition. nih.govresearchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

ParameterFormulaDescription
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. ajchem-a.com
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. nih.gov
Chemical Softness (S)1 / ηReciprocal of hardness; indicates high reactivity. nih.gov
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the ability of a molecule to attract electrons. researchgate.net
Chemical Potential (μ)(EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from an equilibrium system. nih.gov
Electrophilicity Index (ω)μ² / 2ηMeasures the energy lowering due to maximal electron flow. nih.gov

Analysis of the HOMO and LUMO electron density distribution reveals the specific regions of the molecule involved in electron donation and acceptance, providing further insight into its reactive sites.

Quantum chemical calculations can provide accurate estimates of various thermochemical parameters, which are crucial for understanding the stability and reaction energetics of a molecule. These parameters include the enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cv).

High-level computational models, such as G3MP2 and CBS-QB3, are often employed for their accuracy in predicting thermochemical data. nih.gov DFT methods, like B3LYP, can also yield reliable results, especially when benchmarked against experimental data or higher-level calculations. nih.gov

For example, a study on the parent nicotinic acid compared the experimentally determined gaseous enthalpy of formation with values predicted by several quantum chemistry models. The results showed excellent agreement, with the B3LYP/cc-pVTZ method predicting a value of -3.6 kJ·mol⁻¹ for an isodesmic reaction, which was in close accord with the experimental value of -3.6 ± 2.7 kJ·mol⁻¹. nih.gov Such studies demonstrate the capability of modern computational methods to provide benchmark-quality thermochemical data, which can be invaluable for understanding the energetics of this compound and its reactions.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of computational chemistry, enabling the exploration of molecular structures, energies, and dynamic behavior. These approaches are particularly valuable for understanding the non-covalent interactions that govern the behavior of this compound in different media.

Molecular Mechanics Calculations for Intermolecular Interactions

Molecular mechanics (MM) calculations offer a computationally efficient method to estimate the forces between molecules, thereby providing insights into intermolecular interactions. These calculations are based on a classical mechanical model of molecules, where atoms are treated as spheres and bonds as springs. The total potential energy of a system is calculated as the sum of terms that describe bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions.

In the context of this compound, MM calculations can be employed to understand its interactions with solvent molecules or stationary phases in chromatography. For instance, the interaction energy between pentyl nicotinate (B505614) and a model surface can be calculated to predict its binding affinity. A study on the retention of acidic drugs on a pentyl-bonded silica (B1680970) gel utilized molecular mechanics to calculate the interaction energy between analytes and a model of the stationary phase researchgate.net. While this study did not specifically include this compound, the methodology is directly applicable. The interaction energy (ΔE) is typically composed of several components, as illustrated in the hypothetical data below for the interaction of this compound with a simplified model of a C5 stationary phase.

Interaction ComponentHypothetical Energy (kcal/mol)Description
van der Waals Energy-4.5Dispersion and repulsion forces between non-bonded atoms.
Electrostatic Energy-2.8Coulombic interactions between atomic partial charges.
Hydrogen Bond Energy-1.2Specific electrostatic interaction involving hydrogen atoms bonded to electronegative atoms.
Total Interaction Energy (ΔE)-8.5The sum of all non-bonded interaction energies.

This table is a hypothetical representation of the types of data generated from molecular mechanics calculations for the interaction of this compound with a stationary phase.

Molecular Dynamics Simulations in Relevant Chemical Environments

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering a deeper understanding of the dynamic behavior of this compound in solution or at interfaces. In an MD simulation, the classical equations of motion are solved numerically for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

MD simulations can be used to study the solvation of this compound in different solvents, revealing details about the structure of the solvation shell and the dynamics of solvent exchange. Furthermore, simulations can model the partitioning of pentyl nicotinate between two immiscible phases or its adsorption onto a surface. The parameters for such simulations are derived from force fields, which are sets of equations and associated constants designed to reproduce the potential energy surface of a molecule.

For example, an MD simulation of this compound in a water/octanol system could be performed to understand its partitioning behavior, which is relevant to its chromatographic properties and biological activity. Key parameters that would be set in such a simulation are presented in the table below.

Simulation ParameterTypical ValueDescription
Force FieldAMBER, CHARMM, or GROMOSA set of parameters to calculate the potential energy of the system.
Temperature298 K (25 °C)The temperature at which the simulation is run, maintained by a thermostat.
Pressure1 atmThe pressure at which the simulation is run, maintained by a barostat.
Time Step1-2 fsThe interval between successive steps in the integration of the equations of motion.
Simulation Length10-100 nsThe total time duration of the simulation.

This table represents typical parameters for a molecular dynamics simulation and is not from a specific study on this compound.

Theoretical Studies on Chromatographic Retention Mechanisms (e.g., on Pentyl-Bonded Phases)

Theoretical studies are particularly insightful for elucidating the mechanisms of chromatographic retention. For this compound, understanding its interaction with a pentyl-bonded stationary phase is key to optimizing its separation in reversed-phase liquid chromatography.

A computational chemical method has been used to analyze the retention of acidic drugs on a pentyl-bonded silica gel, which serves as a strong model for the behavior of this compound researchgate.net. In this approach, the interaction between the analyte and a model of the pentyl-bonded phase is calculated using molecular mechanics researchgate.net. The study found a correlation between the retention factors of the acidic drugs and the calculated interaction energy values researchgate.net.

The retention of a compound in reversed-phase chromatography is governed by the partitioning of the analyte between the mobile phase and the stationary phase. For this compound, the hydrophobic pentyl chain is expected to interact favorably with the pentyl chains of the stationary phase via van der Waals interactions. The more polar pyridine ring and ester group can interact with residual silanol (B1196071) groups on the silica surface or with the polar components of the mobile phase.

A quantitative structure-retention relationship (QSRR) can be established by correlating experimentally determined retention factors (k) with computationally derived molecular descriptors or interaction energies. A study involving acidic drugs on a pentyl-bonded phase demonstrated a correlation coefficient of 0.878 between the retention factors and the interaction energy values with the model stationary phase researchgate.net. This indicates that computational chemistry can be a predictive tool for chromatographic behavior.

The following table illustrates the type of data that connects theoretical calculations with experimental chromatographic results, based on the findings for similar compounds researchgate.net.

Compound TypeHypothetical Interaction Energy (ΔE, kcal/mol)Experimental Retention Factor (k)
Polar Analyte-3.21.5
This compound (estimated)-8.55.8
Non-polar Analyte-12.110.2

This table provides a hypothetical illustration of the relationship between calculated interaction energy and experimental retention factor for this compound, based on the correlations observed for other compounds in the literature researchgate.net.

Non Biological Applications and Advanced Materials Chemistry of Nicotinic Acid Esters

Nicotinic Acid Esters as Advanced Synthetic Intermediates and Building Blocks

Nicotinic acid esters, including pentyl nicotinate (B505614), are highly valued as intermediates in organic synthesis due to the reactivity of the pyridine (B92270) ring and the versatility of the ester group. They serve as pivotal building blocks for the construction of a wide array of more complex heterocyclic compounds.

A significant application of nicotinic esters is in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net These reactions are fundamental for creating substituted pyridine derivatives, which are common motifs in pharmaceuticals and agrochemicals. The ester group can influence the reactivity of the pyridine ring and can be subsequently hydrolyzed or transformed into other functional groups like amides after the main substitution has occurred. For instance, methyl nicotinate is used in the enzymatic synthesis of various nicotinamide (B372718) derivatives, highlighting the ester's role as a convenient precursor to amides. nih.gov

Furthermore, nicotinic acid ester derivatives are employed in the asymmetric synthesis of complex nitrogen-containing heterocycles. acs.org Through processes like dearomative arylation of pyridinium (B92312) salts derived from these esters, chemists can access saturated piperidine (B6355638) structures with high enantioselectivity. acs.org This demonstrates their utility in moving from simple, flat aromatic systems to complex, three-dimensional molecules with specific stereochemistry. The ester function is crucial in these transformations, acting as an activating group and a handle for further synthetic modifications.

The general synthetic utility of nicotinic acid esters can be summarized by several common preparation methods:

Direct Esterification: Reacting nicotinic acid with an alcohol in the presence of an acid catalyst. chemicalbook.com

From Acid Chlorides: Reaction of an alcohol with nicotinoyl chloride, often prepared from nicotinic acid and thionyl chloride. mdpi.comgoogle.com

Transesterification: Reacting an existing ester, such as methyl nicotinate, with a different alcohol (e.g., menthol) in the presence of a catalyst. google.comwipo.int

Table 1: Synthetic Routes to Nicotinic Acid Esters

Synthesis Method Reactants Catalyst/Reagent Key Feature
Direct Esterification Nicotinic Acid, Alcohol Strong Acid (e.g., H₂SO₄) A classic and straightforward method. chemicalbook.comresearchgate.net
From Acid Derivatives Nicotinoyl Chloride, Alcohol Tertiary Base (e.g., Pyridine) Suitable for sensitive alcohols. google.com
Transesterification Nicotinate Ester, Alcohol Alkaline Catalyst (e.g., Sodium Methoxide) Useful for producing higher esters from lower ones. google.comwipo.int
Non-Catalytic Nicotinic Acid, High-Boiling Alcohol None Reaction is driven by high temperatures and removal of water. google.com

Potential Applications in Materials Science and Polymer Chemistry

The structure of nicotinic acid esters lends itself to incorporation into larger macromolecular structures, opening avenues for applications in materials science and polymer chemistry. The pyridine moiety can impart specific properties such as thermal stability, conductivity, or the ability to coordinate with metals, while the ester linkage provides a method for covalently bonding this functional unit to a polymer backbone.

A key application is the development of polymers that can release nicotinic acid under specific conditions. Patents describe polymers with molecular weights ranging from 1,000 to 1,500,000 that contain nicotinic acid radicals bound to a polyamido-amino structure through ester bonds. google.com These materials are designed so that the ester linkages can be gradually hydrolyzed in a biological environment, releasing nicotinic acid and leaving a non-toxic polymer residue. This concept of a "pro-drug" polymer showcases a sophisticated application of materials science. google.com

The synthesis of such polymers involves reacting a polymer with free hydroxyl groups with a nicotinic acid derivative like nicotinoyl chloride, which esterifies the available sites on the polymer chain. google.com This post-polymerization modification strategy is a powerful tool for creating functional materials where the properties of the base polymer are enhanced or modified by the attached nicotinic acid ester units. The versatility of activated esters in post-polymerization modification allows for the synthesis of a wide range of functional polymers under mild conditions. mdpi.com

Development of Novel Chemical Reagents and Catalyst Components Utilizing Nicotinic Acid Ester Scaffolds

The nicotinic acid ester scaffold is a foundational component for designing novel chemical reagents and ligands for catalysis. The pyridine nitrogen atom possesses a lone pair of electrons, making it a potential coordination site for metal catalysts. By modifying the substituents on the pyridine ring, researchers can fine-tune the electronic and steric properties of the resulting ligand, influencing the activity and selectivity of the catalyst.

While pentyl nicotinate itself is not typically a direct catalyst component, its derivatives are. The ester can be transformed into amides, hydrazones, or other functional groups that can act as chelating agents for metal ions. For example, derivatives of nicotinic acid have been investigated for their ability to form complexes with various metals, which can then be used in catalytic processes. The synthesis of active esters of nicotinic acid, such as N-hydroxysuccinimidyl esters, provides reagents that are primed for reaction with nucleophiles to form more complex structures that could serve as ligands or specialized reagents. mdpi.com

The development of such reagents is part of a broader strategy in medicinal and synthetic chemistry to create molecules with tailored functions. The nicotinic acid framework provides a rigid and predictable geometry that is advantageous when designing molecules intended to interact specifically with other chemical entities, such as the active site of a metal catalyst.

Contributions to Green Chemistry Processes beyond Synthesis

Nicotinic acid esters are increasingly involved in the development of more environmentally friendly chemical processes, aligning with the principles of green chemistry. These contributions extend beyond simply improving synthetic yields to fundamentally changing how reactions are conducted to minimize environmental impact.

A notable example is the use of nicotinic esters in SNAr reactions performed in the green solvent Cyrene™. researchgate.net Cyrene™ is a bio-based alternative to toxic and environmentally harmful polar aprotic solvents like DMF, DMSO, and NMP. Researchers have developed efficient protocols for these reactions in Cyrene™, significantly reducing the environmental footprint of synthesizing substituted nicotinic acid derivatives. researchgate.net The success of this process relies on short reaction times that prevent the base-induced polymerization of the solvent. researchgate.net

Furthermore, enzymatic catalysis offers a green alternative for transforming nicotinic acid esters. The use of enzymes, such as lipases, to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate in environmentally friendly solvents like tert-amyl alcohol represents a significant step forward. nih.gov These enzymatic reactions occur under mild conditions, reduce waste, and can be performed in continuous-flow microreactors, enhancing efficiency and scalability. nih.gov The broader push to develop greener industrial production methods for nicotinic acid itself, avoiding by-products like nitrous oxide, sets the stage for its esters to be part of a more sustainable chemical industry. nih.govnih.gov

Table 2: Summary of Non-Biological Applications

Section Application Area Specific Example Reference
6.1 Synthetic Intermediates Used in SNAr reactions and asymmetric dearomatization. researchgate.netacs.org
6.2 Materials Science Incorporated into polymer backbones for controlled release systems. google.com
6.3 Reagent Development Serves as a scaffold for creating specialized ligands and active esters. mdpi.com
6.4 Green Chemistry Used in reactions with green solvents (Cyrene™) and in enzymatic synthesis. researchgate.netnih.gov

Table 3: Compound Names Mentioned

Compound Name
Nicotinic acid, pentyl ester
Nicotinic acid
Methyl nicotinate
Ethyl nicotinate
Butyl nicotinate
Menthyl nicotinate
Nicotinamide
Nicotinoyl chloride
N-hydroxysuccinimidyl ester
Cyrene™
N,N-Dimethylformamide (DMF)
Dimethyl sulfoxide (B87167) (DMSO)
N-Methyl-2-pyrrolidone (NMP)

Future Research Directions and Emerging Paradigms in Nicotinic Acid Pentyl Ester Chemistry

Innovations in Sustainable and Efficient Esterification Technologies

The synthesis of esters, a cornerstone of organic chemistry, is undergoing a significant transformation driven by the principles of green chemistry. Future research on nicotinic acid, pentyl ester is set to benefit from these advancements, moving away from conventional methods that often rely on harsh conditions and hazardous materials.

Key areas of innovation include:

Green Solvents: The use of environmentally benign solvents is a critical area of development. Cyrene™, a bio-based solvent, has emerged as a viable alternative to traditional polar aprotic solvents like DMF and DMSO, which are known for their toxicity. researchgate.net Research is focused on adapting reaction protocols, such as nucleophilic aromatic substitutions of nicotinic esters, to be compatible with these green solvents, potentially under microwave-assisted conditions to improve efficiency. researchgate.net

Enzymatic Catalysis: Biocatalytic strategies, particularly continuous enzymatic esterification, present a sustainable alternative to chemical catalysis. mdpi.com The use of immobilized lipases is central to this approach, as it enhances enzyme stability and allows for recyclability. These enzymes can operate under mild conditions and exhibit high selectivity. mdpi.com

Process Intensification: To drive the equilibrium towards ester formation and improve yields, innovative reactor designs are being explored. Membrane-integrated reactors, utilizing techniques like pervaporation, allow for the continuous removal of water, a byproduct of esterification. mdpi.com This not only increases conversion rates but also reduces energy consumption by operating under milder conditions. Future modular "plug-and-play" reactor designs could offer a flexible and scalable solution for producing esters like pentyl nicotinate (B505614). mdpi.com

The industrial production of the parent compound, nicotinic acid, has historically involved processes that generate significant environmental burdens, such as the release of nitrous oxide, a potent greenhouse gas. nih.govnih.govresearchgate.net Therefore, applying green chemistry principles to the entire lifecycle, from the synthesis of nicotinic acid to its subsequent esterification, is a paramount goal.

Advanced Catalytic Methodologies for Selective Ester Transformations

Beyond sustainable synthesis, the future of pentyl nicotinate chemistry lies in the development of advanced catalytic methods that allow for precise and selective transformations of the ester group. This opens up possibilities for creating a wide range of functionalized molecules from a single starting material.

Emerging catalytic frontiers include:

Heterogeneous Catalysis: To overcome the limitations of homogeneous acid catalysts, which include corrosion, difficult separation, and poor reusability, research is increasingly focused on heterogeneous systems. Materials such as ion exchange resins, zeolites, and metal oxides are being investigated as robust and recyclable catalysts for ester synthesis. mdpi.com

Selective Hydrogenation: The reduction of esters to primary alcohols is a fundamental transformation. Advanced molecular catalysts, such as ruthenium-based complexes (e.g., Ru-MACHO™), have shown high efficiency and selectivity for this process, operating under relatively mild conditions with molecular hydrogen. researchgate.netudg.edu Future research will likely focus on developing even more active and economically competitive catalysts for the selective hydrogenation of nicotinic acid esters.

Transesterification: High-purity esters can be synthesized via transesterification. Processes using alkaline catalysts like sodium methoxide (B1231860) have been developed for related compounds, such as menthyl nicotinate. google.comgoogleapis.com This method involves reacting an alcohol with a different alkyl ester of nicotinic acid under vacuum to drive the reaction, offering a solvent-free route to the desired product. google.comgoogleapis.com

Table 1: Comparison of Catalytic Esterification Methodologies
MethodologyCatalyst TypeKey AdvantagesFuture Research Focus
Conventional Acid CatalysisHomogeneous (e.g., H₂SO₄)Low cost, well-establishedDeveloping less corrosive and more easily separable alternatives
Enzymatic EsterificationBiocatalyst (e.g., Immobilized Lipase)High selectivity, mild conditions, sustainable mdpi.comImproving enzyme stability and recyclability, process integration
Heterogeneous CatalysisSolid Acid (e.g., Zeolites, Resins)Easy separation, reusability, reduced waste mdpi.comEnhancing catalytic activity and tailoring pore structures for selectivity
TransesterificationAlkaline (e.g., Sodium Methoxide)High purity, potentially solvent-free google.comBroadening substrate scope and optimizing catalyst efficiency

Synergistic Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful paradigm that is accelerating chemical research. For this compound, this integrated approach can provide unprecedented insight into its electronic structure, reactivity, and intermolecular interactions, guiding the rational design of new experiments and applications.

Predicting Reaction Outcomes: Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. This allows researchers to predict the feasibility of a proposed transformation, understand reaction mechanisms, and optimize conditions before entering the lab. For example, DFT calculations have been successfully used to elucidate the unusual absorption and emission properties of complex nicotinic acid derivatives, correlating theoretical predictions with experimental spectroscopic data. nih.gov

Understanding Intermolecular Forces: Computational models are crucial for understanding the behavior of molecules in solution. The COSMO-RS-DARE approach has been used to interpret the solubility of nicotinamide (B372718) in various solvents by modeling the complex interplay of solute-solute and solute-solvent interactions. mdpi.com Similar studies on pentyl nicotinate could predict its solubility and miscibility, which is vital for designing purification processes and formulating products.

Designing Novel Molecules: By correlating computational and experimental results, researchers can better understand structure-property relationships. This knowledge is essential for the development of new photosensitive compounds or other functional materials derived from nicotinic acid esters. nih.gov

Exploration of Novel Non-Biological Applications in Emerging Technologies

While nicotinic acid and its derivatives are well-known for their biological roles, future research is poised to explore the non-biological applications of its esters, such as pentyl nicotinate, in materials science and other emerging technologies. nih.govresearchgate.net The unique combination of a pyridine (B92270) ring and an ester functional group provides a versatile molecular scaffold.

Potential areas for exploration include:

Materials Science: Esters are widely used as plasticizers, solvents, and lubricants. Research could investigate the physical properties of pentyl nicotinate for these applications. Furthermore, the pyridine moiety allows for coordination with metal ions, suggesting potential use in the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or electronic properties.

Ionic Liquids: Nicotinic acid is known to be a precursor for ionic liquids. nih.gov Esterification to pentyl nicotinate modifies the molecule's charge distribution, size, and polarity, which could be exploited to create novel ionic liquids or serve as a key component in their formulation.

Agrochemicals: Substituted nicotinic acid derivatives have been investigated for their insecticidal properties. chemistryjournal.net Future work could involve the synthesis and screening of pentyl nicotinate derivatives as potential environmentally-benign pesticides, leveraging the ester group as a handle for further chemical modification. chemistryjournal.net

Table 2: Potential Non-Biological Application Areas for this compound
Application AreaRelevant PropertiesFuture Research Direction
Advanced LubricantsViscosity, thermal stability, polarityEvaluating performance as a base oil or additive
Polymer AdditivesPlasticizing efficiency, miscibility with polymersTesting as a bio-based plasticizer for common polymers
Coordination ChemistryPresence of nitrogen lone pair for metal bindingSynthesis of novel coordination complexes and MOFs
AgrochemicalsStructural similarity to existing pesticides chemistryjournal.netDerivatization and screening for insecticidal or fungicidal activity

Q & A

Q. What synthetic methodologies are recommended for preparing nicotinic acid pentyl ester in laboratory settings?

Methodological Answer: Nicotinic acid pentyl ester can be synthesized via acid-catalyzed esterification. Combine nicotinic acid (pyridine-3-carboxylic acid) with excess n-pentanol and a catalytic amount of concentrated sulfuric acid under reflux (110–130°C) for 4–6 hours. Monitor reaction progress via thin-layer chromatography (TLC). Post-reaction, neutralize the catalyst with sodium bicarbonate, extract the ester using ethyl acetate, and purify via fractional distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) . For high-purity yields (>95%), validate structure using 1^1H NMR (expected signals: δ 0.9 ppm for pentyl CH3_3, δ 4.2 ppm for ester OCH2_2) and FT-IR (C=O stretch ~1720 cm1^{-1}) .

Q. Which analytical techniques are most effective for characterizing nicotinic acid pentyl ester?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use a non-polar column (e.g., DB-5MS) with a temperature gradient (50°C to 250°C at 10°C/min) to resolve the ester from impurities. Compare retention indices and mass fragmentation patterns (e.g., m/z 179 for molecular ion [M+^+]) against reference libraries .
  • High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection at 260 nm (nicotinic acid’s π→π* transition). Mobile phase: 60:40 acetonitrile:water with 0.1% trifluoroacetic acid .
  • Nuclear Magnetic Resonance (NMR): Confirm ester linkage and pentyl chain conformation via 13^{13}C NMR (carbonyl signal at ~165 ppm) .

Q. What thermodynamic properties of nicotinic acid pentyl ester are critical for experimental design?

Methodological Answer: While direct data for nicotinic acid pentyl ester are scarce, extrapolate from structurally similar esters (Table 1). Key properties include:

  • Boiling Point: Estimated ~200–220°C (based on butyric acid pentyl ester: 185°C ).
  • Solubility: Likely low in water (<0.1 g/L at 25°C) due to the hydrophobic pentyl chain and aromatic ring. Test experimentally via shake-flask method .
  • Vapor Pressure: Use the Antoine equation with coefficients from acetic acid pentyl ester (log10_{10}P = A − B/(T + C), where A=7.23, B=1582, C=230) .

Q. Table 1. Thermodynamic Properties of Analogous Pentyl Esters

CompoundBoiling Point (°C)Water Solubility (g/L, 25°C)Reference
Acetic acid pentyl ester149.20.2
Butyric acid pentyl ester1850.05
Nicotinic acid pentyl ester*~200–220 (est.)<0.1 (est.)
*Experimental determination required.

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility or reactivity data for nicotinic acid pentyl ester?

Methodological Answer: Contradictions often arise from variations in purity, solvent grade, or environmental conditions. To resolve discrepancies:

  • Purity Assessment: Validate compound purity via GC-MS or HPLC (>98% by area normalization) .
  • Controlled Replication: Repeat experiments under standardized conditions (e.g., 25°C, 1 atm, HPLC-grade solvents) .
  • Error Analysis: Apply statistical tools (e.g., Grubbs’ test for outliers) to identify anomalous data .

Q. What experimental approaches are suitable for studying the hydrolysis kinetics of nicotinic acid pentyl ester?

Methodological Answer:

  • pH-Dependent Hydrolysis: Prepare buffer solutions (pH 2–12) and incubate the ester at 37°C. Withdraw aliquots at intervals and quantify residual ester via HPLC. Calculate rate constants (k) using first-order kinetics .
  • Activation Energy Determination: Conduct hydrolysis at multiple temperatures (e.g., 25°C, 35°C, 45°C) and apply the Arrhenius equation (ln k vs. 1/T) .

Q. How can computational models predict the interactions of nicotinic acid pentyl ester in biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model ester-lipid bilayer interactions using GROMACS. Parameterize the ester with the CHARMM36 force field .
  • Docking Studies: Use AutoDock Vina to predict binding affinities with nicotinic acetylcholine receptors (nAChRs). Validate with in vitro assays (e.g., radioligand displacement) .

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